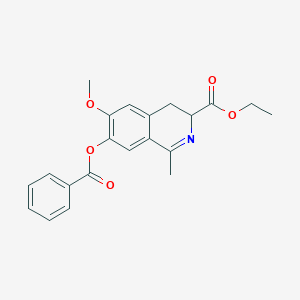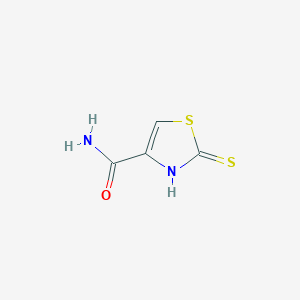
4-Carbamoyl-2-mercaptothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbamoyl-2-mercaptothiazole (CMT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential in various scientific applications. CMT is a versatile molecule that can be synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-Carbamoyl-2-mercaptothiazole is not fully understood, but it is believed to involve the chelation of metal ions, the scavenging of free radicals, and the inhibition of enzymes. 4-Carbamoyl-2-mercaptothiazole has been found to chelate metal ions, including copper, iron, and zinc, which may contribute to its antioxidant and antitumor activities. 4-Carbamoyl-2-mercaptothiazole has also been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to inhibit enzymes, including acetylcholinesterase, which may contribute to its potential in treating Alzheimer's disease.
生化学的および生理学的効果
4-Carbamoyl-2-mercaptothiazole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, antitumor, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
4-Carbamoyl-2-mercaptothiazole has several advantages for lab experiments, including its low cost, high yield, and stability. 4-Carbamoyl-2-mercaptothiazole is also easy to synthesize and purify. However, 4-Carbamoyl-2-mercaptothiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 4-Carbamoyl-2-mercaptothiazole also has limited bioavailability, which may limit its potential in certain applications.
将来の方向性
There are several future directions for the study of 4-Carbamoyl-2-mercaptothiazole. One direction is to further explore its potential as a chelating agent and corrosion inhibitor. Another direction is to investigate its potential as a diagnostic tool for detecting various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Carbamoyl-2-mercaptothiazole and its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is a need for the development of new synthesis methods and purification techniques to improve the yield and purity of 4-Carbamoyl-2-mercaptothiazole.
合成法
4-Carbamoyl-2-mercaptothiazole can be synthesized through various methods, including the reaction of thiosemicarbazide with carbon disulfide and chloroacetic acid, and the reaction of thiosemicarbazide with 2-bromoacetic acid. The latter method is preferred due to its higher yield and purity. The synthesis of 4-Carbamoyl-2-mercaptothiazole involves a multi-step reaction that requires careful monitoring of reaction conditions and purification steps.
科学的研究の応用
4-Carbamoyl-2-mercaptothiazole has been extensively studied for its potential in various scientific applications, including as a chelating agent, a corrosion inhibitor, and a fluorescent probe. 4-Carbamoyl-2-mercaptothiazole has also been found to exhibit antitumor, antioxidant, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. 4-Carbamoyl-2-mercaptothiazole has also been found to have potential as a diagnostic tool for detecting various diseases.
特性
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-mercaptothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
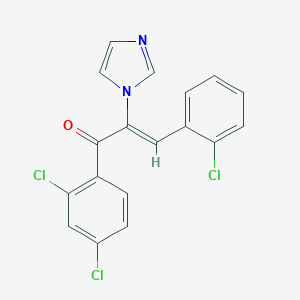
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
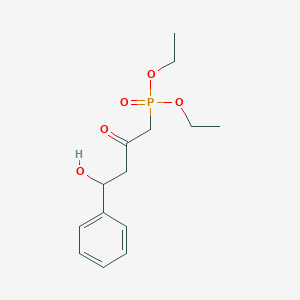
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
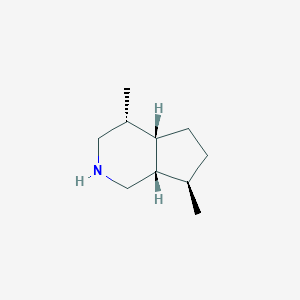
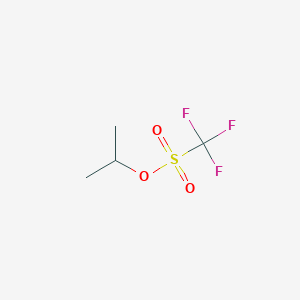
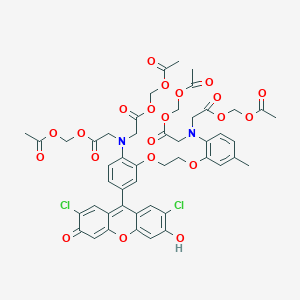
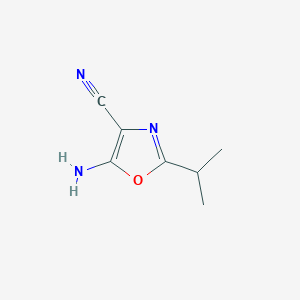
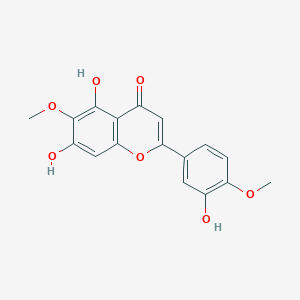
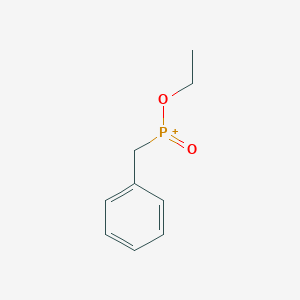
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
